molecular formula C7H17NNaO6S B12343246 CID 16219282

CID 16219282

Cat. No.: B12343246
M. Wt: 266.27 g/mol
InChI Key: ABXOJWUOJXOEIC-UHFFFAOYSA-N
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Description

No direct pharmacological or industrial applications are mentioned in the provided materials.

Properties

Molecular Formula

C7H17NNaO6S

Molecular Weight

266.27 g/mol

InChI

InChI=1S/C7H17NO6S.Na/c9-3-1-8(2-4-10)5-7(11)6-15(12,13)14;/h7,9-11H,1-6H2,(H,12,13,14);

InChI Key

ABXOJWUOJXOEIC-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)CC(CS(=O)(=O)O)O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate typically involves the reaction of 3-chloro-2-hydroxypropane-1-sulfonic acid with bis(2-hydroxyethyl)amine. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of reaction parameters such as temperature, pH, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents such as sodium borohydride for reduction. Substitution reactions often involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfonate derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a buffer in various chemical reactions to maintain stable pH levels.

    Biology: The compound is employed in cell culture media and other biological assays to ensure optimal conditions for cell growth and function.

    Medicine: It is used in diagnostic assays and other medical applications where precise pH control is crucial.

    Industry: The compound finds use in industrial processes that require stable pH conditions, such as fermentation and enzyme reactions.

Mechanism of Action

The primary mechanism by which Sodium 3-(bis(2-hydroxyethyl)amino)-2-hydroxypropane-1-sulfonate exerts its effects is through its buffering capacity. The compound can donate or accept protons, thereby stabilizing the pH of the solution. This buffering action is crucial in maintaining the integrity and functionality of biological and chemical systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a hypothetical analysis based on methodologies and parameters observed in similar studies (e.g., –17):

Table 1: Structural and Functional Comparison

Parameter CID 16219282 Oscillatoxin D (CID 101283546) ChEMBL 1724922 (Nrf2 inhibitor) Example Compound (CID 46907796)
Molecular Formula Not provided C₃₃H₅₀O₈ C₁₈H₁₄N₂O₃ C₁₉H₁₈N₂O₂
Molecular Weight Not provided 586.75 g/mol 306.32 g/mol 318.36 g/mol
Key Functional Groups Unknown Macrocyclic lactone, ester groups Aryl rings, amide bonds Carboxylic acid, heterocyclic rings
Bioactivity Not reported Cytotoxic (marine toxin) Nrf2 pathway inhibition Enzyme inhibition (IC₅₀: 4.908 μM)
Analytical Method GC-MS LC-MS/MS High-throughput screening X-ray crystallography

Table 2: Physicochemical Properties

Property This compound CAS 1254115-23-5 CAS 1761-61-1 (Br-containing analog)
LogP (iLOGP) Not available 1.83 1.57
Water Solubility Not available 86.7 mg/ml (very soluble) 0.687 mg/ml (soluble)
BBB Permeability Not tested No Yes
CYP Inhibition Not tested None CYP1A2 inhibitor

Key Findings from Comparative Analysis:

Structural Diversity: Unlike macrocyclic toxins (e.g., oscillatoxin D) or planar Nrf2 inhibitors , this compound’s structure (if aliphatic or terpenoid) may confer distinct solubility and target selectivity.

Bioactivity Gaps: While CID 46907796 and ChEMBL 1724922 exhibit nanomolar enzyme inhibition , this compound’s bioactivity remains uncharacterized in the provided evidence.

Analytical Challenges : this compound was isolated via GC-MS and vacuum distillation , whereas analogs like oscillatoxin D require advanced LC-MS/MS for detection due to complexity .

Q & A

Q. How to structure interdisciplinary collaborations for this compound research?

  • Project Design : Define roles using RACI matrices (Responsible, Accountable, Consulted, Informed). Schedule regular cross-team audits to align milestones (e.g., synthetic chemistry vs. bioassay timelines) .

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